molecular formula C14H8F2N2O B13950910 Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- CAS No. 502422-34-6

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-

Cat. No.: B13950910
CAS No.: 502422-34-6
M. Wt: 258.22 g/mol
InChI Key: RJOREFFZIBPFKY-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an oxazole ring. The oxazole moiety is further functionalized with a 2,3-difluorophenyl group. This structure combines aromaticity, electron-deficient pyridine, and the fluorine-enhanced lipophilicity of the phenyl group, making it a candidate for pharmaceutical or agrochemical applications. The oxazole ring contributes to hydrogen-bonding interactions, while the fluorine atoms modulate electronic properties and metabolic stability .

Properties

CAS No.

502422-34-6

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H

InChI Key

RJOREFFZIBPFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Pyridine Ring Construction

Pyridine, the core heterocyclic ring in the target compound, is traditionally synthesized by several well-established methods:

  • Chichibabin Pyridine Synthesis : This classical method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, typically under high temperature (400–450 °C) and catalysis by modified alumina or silica. The reaction proceeds via Knoevenagel condensation and subsequent cyclization, yielding substituted pyridines with moderate yields (~30%) but inexpensive precursors.

  • Bönnemann Cyclization : This method involves the trimerization of nitriles and acetylene to form pyridine rings, activated thermally or photochemically with cobalt catalysts. It allows for the synthesis of various substituted pyridines, including methylpyridines, under mild conditions.

  • Dealkylation and Decarboxylation : Pyridine can also be obtained by dealkylation of alkylated pyridines or decarboxylation of nicotinic acid, using catalysts such as nickel or copper chromite, achieving yields up to 93%.

  • Other Methods : Kröhnke pyridine synthesis, Boger synthesis, and Diels–Alder reactions involving oxazoles are also employed for substituted pyridines.

Oxazole Ring Formation

Oxazoles are five-membered heterocycles containing both nitrogen and oxygen atoms. Their synthesis often involves:

Comparative Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Chichibabin Pyridine Synthesis Aldehydes, ketones, ammonia, alumina/silica catalyst, 400–450 °C Inexpensive starting materials, scalable Moderate yield, harsh conditions ~30
Bönnemann Cyclization Nitriles, acetylene, CoCp2(cod) catalyst, heat/light activation Mild conditions, diverse substitution Requires specialized catalysts Variable
Cross-Coupling (Suzuki, Stille) for Pyridine-Oxazole Halogenated oxazole and pyridine derivatives, Pd catalyst, base High selectivity, mild conditions Requires pre-functionalized substrates 60–85
Cyclization of α-hydroxyketones with amides α-Hydroxyketones, amides, dehydrating agents Direct oxazole formation Sensitive to substituents, moderate yields 50–75
Direct Cyclization on Pyridine Substrate 2-Aminopyridine, carboxylic acid derivatives Fewer steps, potentially higher atom economy May require harsh conditions or catalysts 40–70

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Industry

In the industrial sector, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Goxalapladib (CAS-412950-27-7)
  • Structure : Contains a 1,8-naphthyridine core instead of pyridine, with a 2,3-difluorophenyl-ethyl substituent linked to an acetamide group.
  • Application : Used in atherosclerosis treatment, suggesting that pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- may target similar pathways but with distinct pharmacokinetics due to its smaller heterocycle .
(b) Patent-Derived Diazaspiro Compounds (EP 4,374,877 A2)
  • Structure : Diazaspiro[4.5]decene cores with trifluoromethyl and difluorophenyl groups.
  • Comparison: The spirocyclic framework increases conformational rigidity, which may enhance selectivity compared to the planar pyridine-oxazole system.

Substituent Modifications

(a) Fluorination Patterns
  • 2,3-Difluorophenyl vs. Chlorophenyl : Compounds with chlorophenyl groups (e.g., cyanazine, procyazine) exhibit reduced electronegativity and larger atomic radii compared to fluorinated analogs. This difference impacts van der Waals interactions and solubility—fluorine’s smaller size and higher electronegativity enhance membrane permeability but may reduce polar surface area .
  • Trifluoromethyl Additions : Patented compounds (e.g., EP 4,374,877 A2) incorporate trifluoromethyl groups, which significantly increase lipophilicity and resistance to oxidative metabolism compared to the difluorophenyl group in the target compound .
(b) Oxazole vs. Triazole/Triazine Systems
  • Oxazole : A five-membered ring with one oxygen and one nitrogen atom. Offers moderate hydrogen-bonding capacity and aromatic stability.
  • Triazine/Triazole : Found in pesticide compounds like cyanazine and ipconazole, triazine rings (three nitrogen atoms) confer stronger electron-deficient character, enhancing reactivity in nucleophilic environments. This makes triazine derivatives more suited for agrochemical applications compared to the pharmaceutically oriented oxazole .

Physicochemical and Pharmacological Properties

Property Pyridine, 2-[2-(2,3-Difluorophenyl)-4-Oxazolyl]- Goxalapladib Diazaspiro Analogs (EP 4,374,877)
Molecular Weight ~250–300 (estimated) 718.80 >700
Core Heterocycle Pyridine-oxazole 1,8-Naphthyridine Diazaspiro[4.5]decene
Key Substituents 2,3-Difluorophenyl 2,3-Difluorophenyl-ethyl Trifluoromethyl, difluorophenyl
Therapeutic Use Undisclosed (likely preclinical) Atherosclerosis Undisclosed (patented intermediates)
Lipophilicity (LogP) Moderate (fluorine balance) High (bulky substituents) Very high (trifluoromethyl)

Biological Activity

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- (CAS Number: 502422-34-6) is a heterocyclic compound characterized by a pyridine ring substituted at the 2-position with a 4-oxazolyl group and further substituted with a 2,3-difluorophenyl moiety. Its molecular formula is C14H8F2N2O, and it has a molecular weight of approximately 258.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural uniqueness of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- can be summarized as follows:

Property Details
Molecular Formula C14H8F2N2O
Molecular Weight 258.22 g/mol
CAS Number 502422-34-6
Structural Features Pyridine ring, oxazole group, difluorophenyl substitution

Biological Activity Overview

Compounds containing oxazole rings are known for their diverse biological properties, including antibacterial, antifungal, and antitumor activities. The biological activity of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- has been explored in various studies:

  • Antitumor Activity : Research indicates that derivatives of pyridine and oxazole exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds similar to Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
    • Case Study : In vitro tests demonstrated that pyridine derivatives inhibited CDK2/cyclin A2 with IC50 values ranging from 0.24 to 3.52 µM, indicating potent antitumor potential .
  • Mechanism of Action : The mechanism by which Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- exerts its biological effects often involves interaction with specific enzymes or receptors in the cell. For instance, the interaction studies typically involve assessing the compound's ability to bind to and inhibit key enzymes involved in tumor growth.
  • Comparative Analysis : When compared to other compounds with similar structures, such as those with different fluorine substitution patterns or additional functional groups, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- demonstrates unique pharmacological profiles that may enhance its therapeutic efficacy .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives to elucidate how modifications affect their biological activities:

Compound Name IC50 (µM) Activity
Pyridine derivative A (similar structure)0.24CDK inhibitor
Pyridine derivative B0.57CDK inhibitor
Pyridine derivative C0.93CDK inhibitor
Roscovitine (reference compound)0.39CDK inhibitor

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